7h-Purin-8-ylmethanol
Description
Significance of Purine (B94841) Heterocycles in Chemical and Biological Research
Purine heterocycles are of paramount importance in both chemistry and biology, largely because they form the backbone of essential biomolecules. mdpi.com They are integral components of the nucleic acids DNA and RNA, in the form of adenine (B156593) and guanine (B1146940). mdpi.comnih.gov Beyond their role in genetics, purine derivatives are crucial for cellular energy metabolism, primarily as adenosine (B11128) triphosphate (ATP), and participate in various signaling pathways. mdpi.com
Due to their natural presence in vital biological processes, compounds that mimic these substrates can exhibit significant pharmacological effects. mdpi.com This makes the purine scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is frequently found in biologically active compounds. nih.gov Over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-containing rings like purine being especially common. nih.gov The versatility of the purine ring allows for modifications that can alter a molecule's solubility, polarity, and ability to bind to biological targets, making it a powerful tool in drug design. nih.gov Consequently, purine analogues have been extensively developed for a wide range of therapeutic areas, including cancer, viral infections, and autoimmune diseases. researchgate.netmdpi.com
Overview of 8-Substituted Purines as Chemical Scaffolds
Substitution at the 8-position of the purine ring is a key strategy in medicinal chemistry for achieving high affinity and selectivity for specific biological targets. beilstein-journals.org This position on the imidazole (B134444) portion of the purine can be modified to introduce a variety of functional groups, leading to compounds with diverse biological activities.
For instance, introducing styryl groups at the 8-position has produced selective antagonists for the A₂A adenosine receptor, which are investigated for treating conditions like Parkinson's disease. beilstein-journals.org Other research has shown that 8-substituted purines incorporating a pyrazole (B372694) moiety can display potent and selective anticancer activity. researcher.life The synthesis of various 8-alkynyladenosines has yielded selective ligands for the A3 adenosine receptor subtype. nih.gov
The development of synthetic methods, such as the acceptor-less dehydrogenative coupling reaction, has enabled the efficient creation of libraries of 8-substituted and 8,9-disubstituted purines for screening against various diseases. rsc.org This chemical tractability makes 8-substituted purines a versatile scaffold for generating novel drug candidates. rsc.org
Historical Context of 7H-Purin-8-ylmethanol and its Analogues in Synthetic Chemistry
The history of purine chemistry is rich, dating back to early efforts to understand and synthesize the building blocks of nucleic acids. The first synthesis of purine itself was a landmark achievement, and since then, chemists have developed numerous methods to create a vast array of purine derivatives. researchgate.net The work of Nobel Laureates George Herbert Hitchings and Gertrude Elion, beginning in the 1950s, was pivotal. researchgate.net They systematically studied purine metabolism, which led to the development of groundbreaking drugs like 6-mercaptopurine (B1684380) and azathioprine (B366305) by interfering with the purine pathway. researchgate.net
The synthesis of purine analogues often involves the construction of the heterocyclic ring system from simpler precursors or the modification of existing purine structures. nih.gov A common strategy for creating 8-substituted purines involves the ring closure of a suitably substituted pyrimidine (B1678525) precursor. beilstein-journals.org For example, 5,6-diaminopyrimidines can be reacted with various reagents to form the imidazole ring and introduce a substituent at the C-8 position. rsc.org Microwave-assisted ring closure reactions have been shown to be a fast and efficient modern method for this purpose. beilstein-journals.org
While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, the synthesis of its analogues, such as (6-amino-9H-purin-8-yl)methanol, is known. chemdiv.com The synthesis of such compounds can be challenging, often requiring advanced purification techniques like HPLC to isolate the desired product from byproducts due to the polar functional groups involved. vulcanchem.com The development of synthetic strategies has evolved from early, often low-yielding methods to modern, highly efficient protocols, including multi-component reactions that allow for the rapid generation of diverse purine derivatives. bohrium.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-purin-8-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-2-5-9-4-1-7-3-8-6(4)10-5/h1,3,11H,2H2,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZTXJKXCFQRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286944 | |
| Record name | 7h-purin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6642-26-8 | |
| Record name | Purine-8-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7h-purin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7h Purin 8 Ylmethanol and Its Analogues
De Novo Synthesis of the Purine (B94841) Core
The de novo synthesis of purines involves the assembly of the characteristic fused pyrimidine (B1678525) and imidazole (B134444) ring system from simpler acyclic or heterocyclic precursors. rsc.orgnih.gov This approach is fundamental in organic and medicinal chemistry for creating a diverse array of purine derivatives. rsc.org The primary starting materials for these syntheses are typically pyrimidine or imidazole derivatives, or acyclic precursors like diaminomaleonitrile. rsc.orgrsc.org
Cyclization Reactions from Pyrimidine Precursors
One of the most established methods for constructing the purine skeleton is through the cyclization of appropriately substituted pyrimidine precursors. This strategy, often referred to as the Traube purine synthesis, typically involves a 4,5-diaminopyrimidine (B145471) which undergoes condensation with a one-carbon synthon to form the imidazole ring. avcr.cz
Recent methodologies have expanded upon this classical approach. For instance, 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine, derived from the reduction of 4,6-dichloro-5-nitropyrimidine (B16160) followed by nucleophilic substitution, can be reacted with substituted benzaldehydes under p-toluenesulfonic acid (p-TSA) catalysis to yield 6-chloro-8,9-disubstituted 7H-purine derivatives. rsc.org Similarly, 5,6-diamino-pyrimidine-2,4(1H,3H)-diones react with triethyl orthoformate in the presence of an acid catalyst to produce 1H-purine-2,6(3H,7H)-diones (xanthine analogues). rsc.org
Solid-phase synthesis offers a streamlined approach, starting with the coupling of 4,6-dichloro-5-nitropyrimidine to a resin. Subsequent displacement of the second chloride, reduction of the nitro group to an amine, and cyclization with reagents like formamide (B127407) can produce the purine core. acs.org
| Pyrimidine Precursor | Reagent(s) for Cyclization | Resulting Purine Type | Reference |
|---|---|---|---|
| 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine | Substituted benzaldehydes, p-TSA | 6-chloro-8,9-disubstituted 7H-purines | rsc.org |
| 5,6-diamino-pyrimidine-2,4(1H,3H)-diones | Triethyl orthoformate, p-TsOH | 3-substituted-1H-purine-2,6(3H,7H)-diones | rsc.org |
| Resin-bound triaminopyrimidine | Formamide | Unsubstituted purine | acs.org |
| 4-amino-1H-imidazole-5-carbaldehyde oximes | Orthoesters, then Ammonia (B1221849) | 7-substituted purines | yu.edu.jo |
Approaches from Imidazole Derivatives
Building the pyrimidine ring onto a pre-existing imidazole core is another versatile strategy for purine synthesis. rsc.orgresearchgate.net This route often starts with 4-aminoimidazole-5-carboxamide or related nitrile derivatives. avcr.cz For example, 5-aminoimidazole-4-carbonitrile can be acylated and then cyclized in an alkaline medium to afford 2-methylpurin-6(1H)-one.
Microwave-assisted, one-pot multicomponent reactions have modernized this approach. The condensation of aminomalononitrile (B1212270) p-toluenesulfonate with triethyl orthoacetate and various amino acid methyl esters can produce enaminonitrile-imidazole derivatives, which serve as advanced precursors for 8,9-disubstituted-1H-purin-6-one derivatives. rsc.org Another method involves transforming commercially available 4-nitroimidazole (B12731) into 4-aminoimidazole-5-carboximes, which are then cyclized to form the purine ring system, including N-7 substituted purines. yu.edu.jomdpi.com
| Imidazole Precursor | Key Reagents/Conditions | Resulting Purine Type | Reference |
|---|---|---|---|
| 5-(diacetylamino)imidazole-4-carbonitrile | Alkaline medium | 2-methylpurin-6(1H)-one | |
| Enaminonitrile–imidazole derivatives | Microwave irradiation (one-pot) | 8,9-disubstituted-1H-purin-6-ones | rsc.org |
| 4-amino-1H-imidazole-5-carbaldehyde oximes | Orthoesters, followed by cyclocondensation | 7-substituted purines | yu.edu.jo |
| Amino imidazole carbonitrile intermediates | Guanidine or Urea (B33335), Microwave irradiation | Diaminopurine and Guanine (B1146940) analogues | acs.org |
Strategies from Diaminomaleonitrile and Urea Derivatives
Acyclic precursors provide a direct route to the purine core, bypassing the need to pre-form either the pyrimidine or imidazole ring. Diaminomaleonitrile (DAMN) is a particularly useful starting material. rsc.orgrsc.org Condensation of DAMN with isocyanates (which can be generated in situ from carboxylic acids via Curtius rearrangement) yields urea intermediates. rsc.org These intermediates can then react with aldehydes in the presence of a base like triethylamine (B128534) (TEA) and a catalytic amount of iodine to form 7H-purin-8(9H)-one derivatives. rsc.org
This multicomponent approach is highly versatile, allowing for the introduction of various substituents at the N-9 and C-2 positions of the purine ring. rsc.org For example, reacting a urea derivative formed from DAMN and 2-methoxyphenyl isocyanate with 4-ethoxybenzaldehyde (B43997) leads to a series of 2,9-diaryl-8-oxo-7H-purine-6-carboxamide derivatives. rsc.org These methods are significant in prebiotic chemistry and for generating libraries of bioactive molecules. acs.org
Functionalization at the C-8 Position
Once the purine core is assembled, the next critical step is the introduction of the hydroxymethyl group at the C-8 position. This is typically achieved through direct functionalization of a C-H bond or from a pre-functionalized purine.
Introduction of the Hydroxymethyl Group
Directly installing a hydroxymethyl group at the C-8 position can be challenging. A common strategy involves a two-step process: formylation followed by reduction. The C-8 hydrogen of a purine is relatively acidic and can be removed by a strong base like lithium diisopropylamide (LDA). mdpi.comuio.no The resulting C-8 lithiated purine can then be trapped with a formylating agent such as dimethylformamide (DMF) to yield a C-8 formyl purine derivative. mdpi.com This C-8 aldehyde can then be readily reduced to the corresponding hydroxymethyl group using standard reducing agents like sodium borohydride (B1222165).
Alternatively, hydroxymethylation can be achieved via palladium-catalyzed cross-coupling reactions. avcr.cz While often applied to other positions, the principle involves coupling a C-8 halopurine (e.g., 8-bromopurine) with a reagent like (acyloxymethyl)zinc iodide. avcr.czcas.cz This introduces a protected hydroxymethyl group, which is then deprotected in a final step to reveal the target 8-hydroxymethylpurine. avcr.czcas.cz
Regioselective Electrophilic Substitution at C-8
The C-8 position of the purine ring is part of the electron-rich imidazole moiety, making it susceptible to electrophilic attack. uio.nonih.gov This reactivity provides a key route for introducing functionalities that can later be converted to a hydroxymethyl group.
Direct halogenation is a common electrophilic substitution reaction. Purines react with reagents like bromine to yield C-8 bromo derivatives. mdpi.comnih.gov Similarly, chlorination at C-8 can be achieved using various electrophilic chlorinating agents or via organometallic intermediates followed by reaction with an electrophile like N-chlorosuccinimide. uio.noresearchgate.net
Once an 8-halopurine is formed, it becomes a versatile intermediate. It can undergo nucleophilic substitution or, more commonly, participate in metal-promoted cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of carbon-based substituents. mdpi.comuio.nonih.gov For instance, an 8-bromopurine can be coupled with an appropriate boronic acid or alkyne, which could potentially carry a masked hydroxymethyl function. researchgate.net This regioselective functionalization is a cornerstone of modern purine chemistry, enabling the synthesis of complex analogues. mdpi.comuio.no
| Method | Key Reagents/Steps | Intermediate/Product | Reference |
|---|---|---|---|
| Lithiation and Formylation | 1. LDA, THF, -78 °C 2. DMF | C8-formyl purine | mdpi.com |
| Electrophilic Bromination | Bromine (Br₂) | C8-bromo purine | mdpi.comnih.gov |
| Electrophilic Chlorination | TMPLi, then N-chlorosuccinimide (NCS) | C8-chloro purine | uio.no |
| Pd-catalyzed Arylation | Aryl halides, Pd(cat.), Cu(I), Base | C8-aryl purine | nih.gov |
| Hydroxymethylation via Cross-Coupling | 1. (Acyloxymethyl)zinc iodide, Pd(PPh₃)₄ 2. Deprotection | C-substituted (hydroxymethyl)purine | avcr.czcas.cz |
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach for synthesizing complex organic molecules from simpler precursors. mt.comlibretexts.org In the context of purine chemistry, C-H activation strategies circumvent the need for pre-functionalized substrates, such as halogenated purines, offering a more direct route to target molecules. researchgate.net
Key research findings in this area include:
Palladium-catalyzed direct arylation: Palladium acetate (B1210297), in combination with ligands and a co-catalyst like Cu(I), can mediate the direct arylation of purine nucleosides at the C8-position with aryl iodides. mdpi.com
Rhodium-catalyzed alkylation: Rhodium complexes are capable of activating C-H bonds for the introduction of alkyl groups, a process that has been applied to a wide range of nitrogen heterocycles. nih.gov
Metal-free approaches: Some methods achieve C-H halogenation without a metal catalyst, using reagents like trihaloisocyanuric acid, which can then be used for further functionalization. rsc.org
These strategies are particularly valuable for late-stage functionalization, where modifications are introduced at the final steps of a synthetic sequence. fairlamb.group
Modification of Existing Purine Structures
Modifying a pre-existing purine ring is a common and versatile approach to generating diverse analogues. This often involves activating a specific position on the purine skeleton, typically through halogenation, which then serves as a handle for introducing a wide array of substituents via cross-coupling or substitution reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grmdpi.com In purine chemistry, these reactions are instrumental for modifying the scaffold at specific positions, most commonly C2, C6, and C8. avcr.cz The reactions typically pair a halogenated purine (e.g., chloro-, bromo-, or iodopurine) with an organometallic reagent in the presence of a palladium, nickel, or copper catalyst. avcr.czmdpi.comnih.gov
Several named cross-coupling reactions are frequently employed:
Suzuki-Miyaura Coupling: Reacts a halopurine with an organoboron reagent (boronic acid or ester). mdpi.comnih.gov This method is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids.
Stille Coupling: Involves the reaction of a halopurine with an organotin compound. mdpi.comnih.gov It is highly versatile and tolerant of many functional groups.
Negishi Coupling: Uses an organozinc reagent as the coupling partner. nih.gov
Sonogashira Coupling: Specifically forms a carbon-carbon triple bond by coupling a halopurine with a terminal alkyne. mdpi.comnih.gov
The regioselectivity of these reactions on di- or tri-halopurines has been systematically studied. For instance, in 6,8-dihalopurines, cross-coupling reactions can often be directed to selectively functionalize one position over the other. avcr.cz This selectivity allows for the stepwise introduction of different substituents, leading to complex and diverse purine analogues. avcr.cz
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) complexes, Base | Aryl/Alkyl Boronic Acid | C-C (Aryl/Alkyl) | nih.gov |
| Stille | Pd(0) complexes | Organostannane | C-C (Aryl/Alkyl/Vinyl) | mdpi.comnih.gov |
| Negishi | Pd(0) or Ni(0) complexes | Organozinc Halide | C-C (Aryl/Alkyl) | nih.gov |
| Sonogashira | Pd(0) complexes, Cu(I) co-catalyst | Terminal Alkyne | C-C (Alkynyl) | mdpi.comnih.gov |
Photoredox/Nickel Dual Catalytic Cross-Coupling
A significant recent advancement in cross-coupling chemistry is the merger of photoredox catalysis with transition-metal catalysis, particularly nickel. researchgate.net This dual catalytic system enables the coupling of electrophiles, such as a chloropurine and an alkyl bromide, under remarkably mild conditions using visible light. nih.govacs.orgnih.gov
The general mechanism involves a photocatalyst that, upon absorbing light, generates a potent reductant. This reductant then engages in a catalytic cycle with a nickel complex. The nickel catalyst activates the chloropurine, while the photoredox cycle generates an alkyl radical from the alkyl bromide. These species then combine to form the desired C-C bond. acs.orgnih.gov
A key advantage of this methodology is its exceptional functional group tolerance and the ability to perform reactions on complex substrates, including unprotected nucleosides, at late stages of a synthesis. nih.govacs.org This avoids the need for extensive protecting group manipulations that are often required in traditional cross-coupling chemistries. Researchers have successfully applied this strategy for the C6-alkylation of purine nucleoside analogues with a wide range of primary and secondary alkyl bromides. acs.org
Alkylation and Arylation Reactions
Alkylation and arylation are fundamental transformations for modifying the purine core. Beyond the cross-coupling reactions mentioned above, other methods are also employed. For instance, N-alkylation at the purine nitrogen atoms is a common reaction, often achieved using alkyl halides in the presence of a base. mdpi.com While C-alkylation is more challenging, specific methods have been developed.
Auxiliary-directed palladium-catalyzed reactions provide a route for the selective arylation and alkylation of C-H bonds. nih.gov In this approach, a directing group is temporarily installed on the molecule, which then guides a palladium catalyst to a specific C-H bond for functionalization. For purines, derivatization at a nitrogen atom can be used to direct arylation or alkylation to an adjacent carbon position.
Direct arylation of purines with arylboronic acids can also be achieved under copper-catalyzed conditions, often referred to as the Chan-Lam coupling, which is particularly useful for forming C-N and C-O bonds but can also be adapted for C-C bond formation. organic-chemistry.org
Halogenation and Subsequent Functionalization
A cornerstone of purine modification is a two-step strategy involving initial halogenation followed by functionalization. The purine ring can be regioselectively halogenated at various positions, with the C8 position being a common target. For example, iodination of a protected 6-chloropurine (B14466) derivative can be achieved using reagents like N-Iodosuccinimide or a combination of LDA and I₂. nih.govuio.no
Once installed, the halogen (typically bromine or iodine) serves as an excellent leaving group for a multitude of subsequent transformations:
Cross-Coupling Reactions: The 8-halopurine is a versatile substrate for Suzuki, Stille, Sonogashira, and other cross-coupling reactions to introduce carbon-based substituents. mdpi.commdpi.comnih.gov
Nucleophilic Aromatic Substitution (SNA_r_): The halogen can be displaced by various nucleophiles to introduce heteroatoms. This is a primary route for amination and thiolation reactions. mdpi.comnih.gov
This strategy's power lies in its modularity; a single halogenated intermediate can be converted into a large library of analogues by reacting it with different coupling partners or nucleophiles. avcr.cz
Amination and Thiolation Reactions
The introduction of nitrogen (amination) and sulfur (thiolation) functional groups onto the purine ring is crucial for creating analogues with diverse biological properties. These transformations are most commonly achieved through the nucleophilic aromatic substitution (SNA_r_) of a halopurine. mdpi.comnih.gov For example, reacting a 6-chloropurine with an amine or a thiol (or thiolate) readily displaces the chloride to form the corresponding 6-amino or 6-thiopurine derivative. nih.gov
While SNA_r_ is effective, particularly at the C6 position, catalyzed reactions like the Buchwald-Hartwig amination offer an alternative, often under milder conditions, for forming C-N bonds at less reactive positions. Furthermore, recent methods have explored the desulfurization of thiols for nucleophilic substitution, providing novel pathways to synthesize various secondary and tertiary amines under mild conditions promoted by systems like Ph₃P/ICH₂CH₂I. cas.cn Thiol-addition reactions, such as the Michael addition of a thiol to an activated alkene, represent another important class of reactions for sulfur functionalization, though they are more indirect to the purine core itself. rsc.orgrsc.org
Condensation and Diazotization Reactions
Condensation and diazotization reactions represent a classical yet effective approach for the synthesis of fused nitrogen heterocycles, including purine analogues. This strategy often involves the formation of a diazonium salt from a primary amine, which then undergoes an intramolecular cyclization.
A common pathway involves the diazotization of 5-amino-1H-imidazole-4-carbonitriles to form imidazo[4,5-d] nih.govCurrent time information in Minneapolis, MN, US.nih.govtriazin-4-ones, which are structurally related to purines. conicet.gov.ar The process begins with the reaction of a primary aromatic or heterocyclic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). numberanalytics.com This forms a diazonium salt intermediate. conicet.gov.arnumberanalytics.com
The subsequent reaction is an intramolecular condensation, where the diazonium group reacts with an adjacent nucleophilic function to form a new ring. For instance, the synthesis of pyrazolo[3,4-d] nih.govCurrent time information in Minneapolis, MN, US.nih.govtriazin-4-ones has been achieved through the diazotization of 5-amino-1H-pyrazole-4-carbonitriles. conicet.gov.ar The reaction is thought to proceed through a diazocarboxamide or a diazoic acid intermediate, which then cyclizes to form the triazine ring. conicet.gov.ar The yields of these reactions can be influenced by the substituents on the starting pyrazole (B372694) ring, with electron-releasing groups tending to promote the cyclization. conicet.gov.ar
Similarly, heterocyclic diazonium salts can be utilized in the synthesis of various fused triazine systems. The stability of the diazonium salt is a crucial factor, and conditions are often optimized to ensure its efficient formation and subsequent cyclization. While this method is powerful, it can sometimes lead to side products through reactions of the diazonium ion, necessitating careful control of reaction conditions. conicet.gov.ar
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing nucleoside analogues. mdpi.commdpi.com Enzymatic methods offer high stereo- and regioselectivity, operate under mild reaction conditions, and are environmentally friendly. mdpi.comresearchgate.net
Purine Nucleoside Phosphorylase (PNP) Catalyzed Reactions
Purine nucleoside phosphorylases (PNPs) are key enzymes in purine metabolism and have been extensively used as biocatalysts for the synthesis of a wide array of base- and carbohydrate-modified nucleosides. researchgate.netbsmiab.org PNPs catalyze the reversible phosphorolysis of a nucleoside in the presence of inorganic phosphate (B84403), yielding a nucleobase and a pentose-1-phosphate. researchgate.nettandfonline.com
For synthetic purposes, the reverse reaction is exploited. A purine base, such as an analogue of 7H-purine, can be reacted with a pentose-1-phosphate donor, catalyzed by PNP, to produce the corresponding nucleoside. Escherichia coli PNP is of particular interest due to its broad substrate specificity, recognizing not only natural purine bases but also analogues with substitutions at various positions. mdpi.com This enzyme has been successfully employed in the synthesis of numerous purine nucleoside analogues. bsmiab.org The equilibrium of the reaction generally favors nucleoside synthesis, making it an efficient method. d-nb.info
Table 1: Examples of Purine Analogues Synthesized Using PNP
| Purine Base Analogue | Enzyme Source | Product | Reference |
|---|---|---|---|
| 2,6-Dichloropurine (B15474) | Thermophilic organism | 2,6-Dichloropurine riboside | mdpi.com |
| 6-Chloro-2-fluoropurine | Thermophilic organism | 6-Chloro-2-fluoropurine deoxyriboside | mdpi.com |
| 2-Fluoroadenine | Lactobacillus delbrueckii | 2-Fluoroadenine 2'-deoxynucleoside | mdpi.com |
Enzyme-Catalyzed Transglycosylation Reactions
Enzyme-catalyzed transglycosylation is a widely used one-pot method for synthesizing nucleoside analogues. mdpi.comd-nb.info This process involves the transfer of a glycosyl (sugar) group from a donor nucleoside to an acceptor nucleobase, mediated by one or more nucleoside phosphorylases. d-nb.info
In a typical setup, two coupled reactions occur. First, a donor nucleoside (often a pyrimidine nucleoside like uridine (B1682114) or thymidine) is phosphorolytically cleaved by a pyrimidine nucleoside phosphorylase (PyNP) to generate a pentose-1-phosphate. mdpi.comd-nb.info This intermediate then reacts with the acceptor purine base, catalyzed by a purine nucleoside phosphorylase (PNP), to form the desired purine nucleoside. d-nb.info This two-enzyme system allows for the efficient synthesis of purine nucleosides from readily available starting materials. mdpi.com
The conditions for transglycosylation reactions, such as pH, temperature, and substrate ratios, can be optimized to maximize the yield of the target nucleoside. nih.gov For instance, using thermostable enzymes from organisms like Thermus thermophilus can be advantageous as they are active over a broader range of conditions, which can improve substrate solubility and reaction rates. mdpi.comtandfonline.com
Advantages of Biocatalysis in Purine Analogue Synthesis
The use of biocatalysis for synthesizing purine analogues offers several distinct advantages over traditional chemical methods:
High Selectivity: Enzymes exhibit remarkable regio- and stereoselectivity, often leading to the formation of a single desired isomer and avoiding the need for complex protection and deprotection steps. mdpi.comtandfonline.com
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing energy consumption and the use of hazardous organic solvents. mdpi.comresearchgate.net
Environmental Sustainability: By minimizing the use of harsh chemicals and solvents, biocatalysis presents a greener and more environmentally friendly synthetic route. mdpi.commdpi.com
Efficiency: Enzymatic syntheses can be highly efficient, especially in one-pot transglycosylation reactions where equilibria can be driven towards product formation. mdpi.com
Parallel and Combinatorial Synthesis of Libraries
To accelerate the discovery of new drug candidates, chemists often employ parallel and combinatorial synthesis strategies to rapidly generate large collections, or libraries, of related compounds. mt.com These libraries of purine analogues can then be screened for biological activity. nih.govresearchgate.net
Solution-Phase Library Synthesis
Solution-phase parallel synthesis is a powerful technique for creating libraries of purine analogues. nih.govnih.gov In this approach, reactions are carried out in solution, often in multi-well plates, allowing for the simultaneous synthesis of many distinct compounds. nih.govacs.org
One strategy for constructing a purine library involves a multi-step sequence starting from a substituted pyrimidine. nih.gov For example, a 2,6,8,9-tetrasubstituted purine library was synthesized via a 6-sulfur-substituted pyrimidine intermediate. This method allows for the sequential introduction of diverse substituents at different positions of the purine ring, leading to a high degree of molecular diversity. nih.gov
Another approach involves the parallel synthesis of acyclic nucleoside analogues. In one reported library synthesis, a variety of amines were reacted with different nucleic acid N-acetic acids using a coupling reagent to produce a diverse set of acetamide (B32628) analogues in a high-throughput format. nih.govacs.org Automated liquid handling and purification systems are often used to manage the large number of reactions and products. nih.govacs.org
The key advantage of solution-phase parallel synthesis is that it allows for the rapid generation of a multitude of individual, purified compounds with known structures, which is ideal for high-throughput screening in drug discovery programs. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 7H-Purin-8-ylmethanol |
| 5-amino-1H-imidazole-4-carbonitriles |
| Imidazo[4,5-d] nih.govCurrent time information in Minneapolis, MN, US.nih.govtriazin-4-ones |
| Nitrous acid |
| Sodium nitrite |
| Hydrochloric acid |
| Pyrazolo[3,4-d] nih.govCurrent time information in Minneapolis, MN, US.nih.govtriazin-4-ones |
| 5-amino-1H-pyrazole-4-carbonitriles |
| Uridine |
| Thymidine |
| 2,6-Dichloropurine |
| 6-Chloro-2-fluoropurine |
| 2-Fluoroadenine |
| 6-Mercaptopurine (B1684380) |
| 2,6-Dichloropurine riboside |
| 6-Chloro-2-fluoropurine deoxyriboside |
| 2-Fluoroadenine 2'-deoxynucleoside |
| 6-Mercaptopurine 2'-deoxynucleoside |
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers a powerful platform for the construction of purine derivatives, streamlining the purification process and enabling the sequential addition of functionalities. In this approach, the purine precursor or a building block is immobilized on an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.
A variety of solid supports and linker strategies have been developed for purine synthesis. researchgate.net Polystyrene resins, such as Merrifield or Wang resins, are commonly employed. researchgate.netnih.gov For instance, a strategy for creating 2,6,8-trisubstituted purine nucleoside libraries utilized a polystyrene-methoxytrityl chloride resin to anchor guanosine (B1672433) analogues. nih.gov The choice of linker is critical as it dictates the conditions under which the final product is cleaved from the support. Traceless linkers are particularly advantageous as they leave no residual functionality on the target molecule. One such strategy involves a solid-supported N'-cyano-N-substituted carbamimidothioate, prepared from Merrifield resin, which ultimately allows for the traceless synthesis of 1,3,7,8-tetrasubstituted xanthines. researchgate.net
The synthesis of purine derivatives on solid support often involves a multi-step sequence. A general approach may start with the immobilization of a substituted pyrimidine. For example, polymer-supported amines can be acylated, followed by arylation with a dichloropyrimidine. Subsequent reactions, such as replacing chlorine atoms with various amines, reducing a nitro group, and cyclizing to form the imidazole part of the purine, are performed sequentially. researchgate.net Another method involves the palladium-catalyzed coupling of a purine derivative to a resin-bound allylic benzoate (B1203000) to produce carbocyclic nucleosides. researchgate.net
Difficult sequences, such as purine-rich peptide nucleic acids (PNAs), can suffer from poor coupling efficiency and on-resin aggregation. To overcome this, backbone modifications using groups like 2-hydroxy-4-methoxybenzyl (Hmb) have been successfully implemented to improve the synthesis of long, purine-rich PNA sequences on a solid support. frontiersin.org
Table 1: Examples of Solid-Phase Synthesis Strategies for Purine Derivatives
| Resin Type | Linker/Starting Material | Target Compounds | Key Findings | Reference |
|---|---|---|---|---|
| Polystyrene-methoxytrityl chloride | 8-Bromoguanosine | 2,6,8-Trisubstituted purine nucleosides | Enabled parallel synthesis of diverse libraries through derivatization at C2, C6, and C8 positions. | nih.gov |
| Merrifield resin | N'-cyano-N-substituted carbamimidothioate | 1,3,7,8-Tetrasubstituted xanthines | A traceless solid-phase route allowing for four points of diversity. | researchgate.net |
| Wang resin | α,β-Unsaturated acid | 2-Substituted 4-aminopyrido[2,3-d]pyrimidines | Utilized a cyclization-assisted cleavage strategy for release from the resin. | nih.gov |
| Rink amide polystyrene | Protected ribo-purine | 5'-O-[N-(acyl)sulfamoyl]adenosines | Developed a reliable route for the efficient parallel synthesis of target compounds in high yields. | researchgate.net |
High-Throughput Synthesis Methodologies
High-throughput synthesis is essential for generating large libraries of compounds for screening and lead optimization. These methodologies often leverage solid-phase techniques but also include solution-phase parallel synthesis and resin-capture strategies to expedite the creation and purification of diverse purine analogues.
A prominent strategy for high-throughput synthesis is the creation of combinatorial libraries where multiple building blocks are systematically combined. google.com One approach demonstrated the generation of a 135-membered library of tetra-substituted purines via parallel synthesis. acs.org This method relied on the cyclization of a 4,5-diaminopyrimidine with a carboxylic acid to form a 2,8,9-trisubstituted 6-chloropurine core, which was then further diversified. acs.org
Resin-capture and release strategies are particularly effective for library synthesis. acs.orgnih.gov In one example, N9-derivatized purines were captured on a thio-modified polymer at the C6 position. The C2 position was then substituted, followed by oxidation of the thioether and subsequent release from the resin by displacement with various amines, yielding a library of 2,6,9-trisubstituted purines. acs.orgnih.gov This complements other strategies where the purine scaffold is captured at a different position, such as the C2 position, with a resin-bound amine. acs.org
Solution-phase combinatorial chemistry has also been applied to purine scaffolds. tandfonline.com By using a bifunctional nucleophilic linker like piperazine, which is first attached to a 2,6-dichloropurine scaffold, reactive sites are introduced for the simultaneous addition of various functionalities. tandfonline.com High-throughput purification is a critical component of these methodologies, with techniques like solid-phase extraction being used to rapidly isolate the desired products from reaction mixtures. researchgate.net
These high-throughput approaches enable the exploration of vast chemical space around the purine core, facilitating the discovery of compounds with desired biological activities. The ability to rapidly synthesize and test hundreds of analogues is a significant advantage in modern drug discovery programs. google.com
Table 2: High-Throughput Synthesis of a Tetra-substituted Purine Library
| Synthesis Stage | Description | Reagents/Conditions | Diversity Points | Reference |
|---|---|---|---|---|
| Core Formation | Synthesis of 6-chloro-N4-pyrimidine-4,5-diamines | 5-Amino-4,6-dichloropyrimidine, various amines, n-butanol, reflux | R4 | acs.org |
| Cyclization | Construction of the purine ring system | 4,5-Diamine intermediate, carboxylic acids, POCl3, reflux | R2, R8, R9 | acs.org |
| Final Diversification | Substitution at the C6 position | 6-Chloropurine core, various nucleophiles (amines, etc.) | R6 | acs.org |
| Library Size | Total number of compounds synthesized | A 135-membered library was prepared in good yields and high purity. | - | acs.org |
Chemical Transformations and Reactivity of 7h Purin 8 Ylmethanol Derivatives
Reactions Involving the Hydroxyl Group at C-8
The primary alcohol functionality attached to the C-8 position of the purine (B94841) ring is a key site for chemical modification, allowing for a variety of transformations.
The hydroxyl group of 7H-Purin-8-ylmethanol can undergo standard esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions, typically in the presence of an acid or base catalyst, to yield the corresponding esters. For instance, the synthesis of acylated acyclic nucleosides has been demonstrated through a three-component reaction involving a purine nucleobase, an acetal, and an anhydride, highlighting the reactivity of purine derivatives in forming ester linkages. nih.gov
Etherification reactions, to form C-O-C linkages, are also feasible. These can be carried out, for example, using the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers, can be formed by reacting the alcohol with the corresponding chlorosilane in the presence of a tertiary amine base, a common strategy for protecting hydroxyl groups during multi-step syntheses. imperial.ac.uk
Conversely, while the hydroxyl group itself is not typically reduced, it can be converted into a better leaving group (e.g., a tosylate or a halide) and subsequently removed through reductive dehalogenation. Reduction reactions can also be carried out using agents like sodium borohydride (B1222165) or lithium aluminum hydride.
The table below summarizes common oxidation reactions for primary alcohols like this compound.
| Oxidizing Agent | Product | Notes |
| Pyridinium chlorochromate (PCC) | Aldehyde (8-Formylpurine) | Stops at the aldehyde stage. |
| Dess-Martin periodinane (DMP) | Aldehyde (8-Formylpurine) | Mild conditions, stops at the aldehyde. |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid (Purine-8-carboxylic acid) | Strong oxidizing agent, typically leads to the fully oxidized product. |
| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic acid (Purine-8-carboxylic acid) | Strong, acidic conditions. |
Esterification and Etherification Reactions
Reactivity of the Purine Ring System
The purine core, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, has a complex electronic structure that influences its reactivity towards both electrophiles and nucleophiles. nih.govwikipedia.org
The purine ring is generally considered electron-deficient and therefore has low reactivity towards electrophilic substitution. researchgate.net However, reactions can be facilitated by activating groups on the ring or by using highly reactive electrophiles. researchgate.net The C-8 position is a site of interest for both electrophilic and nucleophilic reactions. nih.gov For instance, lithiation of a protected 6-chloropurine (B14466) at the C-8 position creates a purinyl carbanion that can react with various electrophiles to introduce substituents at this site. acs.org
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for purines, especially when good leaving groups (like halogens) are present at the C-2, C-6, or C-8 positions. wur.nld-nb.info The reactivity order in SNAr reactions for purines with identical leaving groups at C-2 and C-6 is generally C-6 > C-2. d-nb.info Reactions with O- and C-nucleophiles have been demonstrated, expanding the scope of purine modifications. d-nb.info The introduction of substituents via nucleophilic displacement is a key strategy for synthesizing diverse purine derivatives. wur.nl
Substituents on the purine ring profoundly influence its electronic properties and chemical reactivity. acs.orgnih.govrsc.org Computational studies have shown that substituents at the C-8 position exert a stronger influence on the electronic structure of the purine and adenine (B156593) tautomers than substituents at the C-2 or N-positions. acs.orgnih.gov
The table below summarizes the influence of substituent electronic properties at different positions on the aromaticity of the purine rings, based on computational studies. rsc.org
| Substituent Position | Substituent Type | Effect on 5-Membered Ring Aromaticity | Effect on 6-Membered Ring Aromaticity |
| C-8 | Electron-donating | Decrease | Slight response |
| C-8 | Electron-withdrawing | Increase | Slight response |
| C-2 | Electron-donating | Decrease | No significant effect |
| C-2 | Electron-withdrawing | Increase | No significant effect |
| N-9 | Electron-donating | Increase | No significant effect |
| N-9 | Electron-withdrawing | Decrease | No significant effect |
Electrophilic and Nucleophilic Reactions on Purine
Derivatization for Functional Group Interconversion
Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk this compound is a versatile starting material for FGI, enabling the synthesis of a wide array of purine derivatives.
The hydroxyl group at C-8 is a primary site for such transformations. Key interconversions include:
Oxidation: As detailed in section 3.1.2, the -CH₂OH group can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). These new functional groups can then participate in further reactions, such as reductive amination (from the aldehyde) or amide bond formation (from the carboxylic acid).
Conversion to Halides: The hydroxyl group can be converted to a halomethyl group (e.g., -CH₂Cl, -CH₂Br) using standard reagents (e.g., SOCl₂, PBr₃). These halides are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and cyanides.
Conversion to Amines: The 8-hydroxymethyl group can be converted to an 8-aminomethyl group. This can be achieved by first converting the alcohol to a leaving group (like a tosylate), followed by displacement with ammonia (B1221849) or an amine, or via a Mitsunobu reaction with a nitrogen nucleophile.
These interconversions allow for the systematic modification of the C-8 substituent, providing a powerful tool for exploring structure-activity relationships in medicinal chemistry and chemical biology. nih.govresearchgate.net
Molecular Recognition and Biological Mechanisms of Action
Interactions with Purine (B94841) Metabolic Enzymes
Purine metabolism is a critical cellular process involving pathways for both the synthesis of new purines and the recycling of existing ones (salvage pathways). wikipedia.org Enzymes within these pathways are often targets for therapeutic intervention, and purine analogs can act as potent inhibitors by mimicking natural substrates or allosteric regulators.
Purine Nucleoside Phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway. scbt.commdpi.com It catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in purine ribonucleosides and 2'-deoxyribonucleosides (excluding adenosine) to generate the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. mdpi.comclinmedjournals.org
Inhibitors of PNP are designed to block the enzyme's function by binding to its active site or to allosteric sites, thereby interrupting the purine salvage process. scbt.com This inhibition leads to an accumulation of PNP substrates, such as inosine (B1671953) and guanosine (B1672433). clinmedjournals.org The consequences of PNP inhibition are significant, particularly for the immune system. Genetic deficiency of PNP in humans results in a severe T-cell immunodeficiency, which has driven the development of PNP inhibitors as immunosuppressive agents for treating T-cell mediated diseases like T-cell leukemias and for preventing graft rejection in organ transplants. mdpi.comclinmedjournals.org
Conversely, recent findings indicate that PNP inhibition can also stimulate an immune response. The resulting elevation of guanosine levels can activate Toll-like receptors (TLRs), specifically TLR2 and TLR4, which are key components of the innate immune system. clinmedjournals.orgnih.gov This dual potential for immunosuppression and immunostimulation makes PNP a complex and highly valuable therapeutic target. Many purine analogs, such as Forodesine, Ulodesine, and 8-Aminoguanosine, have been investigated as potent PNP inhibitors. scbt.comclinmedjournals.org While 7h-Purin-8-ylmethanol is a purine analog, specific research detailing its inhibitory mechanisms against PNP is not extensively documented in the available literature.
Table 1: Examples of Purine Nucleoside Phosphorylase (PNP) Inhibitors This table is generated based on available data and may not be exhaustive.
| Inhibitor | Mechanism/Target | Therapeutic Rationale |
| Forodesine | Potent PNP inhibitor. clinmedjournals.org | T-cell malignancies. clinmedjournals.org |
| Ulodesine | Potent PNP inhibitor. clinmedjournals.org | Investigated for psoriasis and gout. clinmedjournals.org |
| 8-Aminoguanosine | Acts as a PNP inhibitor. scbt.comnih.gov | Investigated for its biochemical impact on PNP activity. scbt.comnih.gov |
| 9-Deazaguanine | PNP inhibitor. scbt.com | Studied for its biochemical effects on enzyme function. scbt.com |
Inhibition of Purine Ribonucleotide and Phosphoribosyl Pyrophosphate Synthesis
The de novo synthesis of purine ribonucleotides is a complex, energy-intensive pathway that begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.orgcolumbia.edu This pathway is tightly regulated, primarily through feedback inhibition by its purine nucleotide end-products. nih.govwikipedia.org
Two key control points in the pathway are the synthesis of 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and its subsequent conversion to 5-phosphoribosylamine.
PRPP Synthesis: PRPP is a critical intermediate for the synthesis of purines, pyrimidines, and certain amino acids. wikipedia.orgencyclopedia.pub It is formed from ribose-5-phosphate and ATP by the enzyme PRPP synthetase. The activity of this enzyme is dependent on the concentration of inorganic phosphate (B84403) (Pi) and is allosterically inhibited by purine ribonucleotides like AMP, ADP, and GDP. wikipedia.orgencyclopedia.pub Some purine nucleosides can indirectly inhibit PRPP synthesis by being phosphorylated, a process that consumes intracellular Pi and thereby reduces the activity of PRPP synthetase. nih.gov
Amidophosphoribosyltransferase (ATase): The conversion of PRPP to 5-phosphoribosylamine is the first committed step in de novo purine synthesis. wikipedia.orgwikipedia.org The enzyme responsible, ATase, is a major site of feedback regulation, being strongly inhibited by the end-products AMP and GMP. wikipedia.org
Purine analogs can disrupt this pathway at multiple points. For instance, the nucleoside analog 4-methoxy-8-(D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (MRPP) can be phosphorylated and its monophosphate form acts as a competitive inhibitor of PRPP synthetase. nih.gov While this compound shares the core purine structure, its specific effects on PRPP synthetase or ATase have not been detailed in the reviewed literature.
Table 2: Key Regulatory Enzymes in De Novo Purine Synthesis This table is generated based on available data and may not be exhaustive.
| Enzyme | Reaction Catalyzed | Activators | Inhibitors |
| PRPP Synthetase | Ribose-5-phosphate + ATP → PRPP + AMP | Inorganic Phosphate (Pi) wikipedia.org | Purine ribonucleotides (AMP, ADP, GDP) encyclopedia.pub |
| Amidophosphoribosyltransferase (ATase) | PRPP + Glutamine → 5-Phosphoribosylamine | PRPP wikipedia.org | Purine nucleotides (AMP, GMP, IMP) wikipedia.org |
Recognition by Oxidative Damage Repair Enzymes (e.g., MTH1 Protein)
Cellular metabolism and environmental factors generate reactive oxygen species (ROS), which can cause oxidative damage to DNA. nih.gov A common and highly mutagenic lesion is the oxidation of guanine (B1146940) to form 8-oxo-7,8-dihydroguanine (8-oxoG). mdpi.comresearchgate.net To prevent mutations arising from the incorporation of oxidized precursors, cells have evolved sanitizing enzymes that cleanse the nucleotide pool.
The human MTH1 protein (MutT homolog 1, also known as NUDT1) is a critical enzyme in this defense system. frontiersin.orgfrontiersin.org It functions by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-hydroxy-dATP, to their corresponding monophosphates. nih.govuniprot.orgsinobiological.com This action prevents their incorporation into newly synthesized DNA. sinobiological.com
The recognition of substrates by MTH1 is highly specific. The enzyme identifies the characteristic "7,8-dihydro-8-oxo" structure present in oxidized purines. nih.gov Structural studies have revealed that this recognition is facilitated by key interactions within the enzyme's active site, including hydrogen bonds with the Watson-Crick face of the base and π-stacking interactions with aromatic amino acid residues. frontiersin.org The presence of the two-ring purine system and specific functional groups, like the 2-amino group of guanine, are important for efficient hydrolysis. nih.gov While this compound contains the fundamental purine two-ring system, it lacks the 8-oxo group that is the primary recognition motif for MTH1. Therefore, direct recognition and processing of this compound by MTH1 is not expected in the same manner as its canonical oxidized substrates.
Modulation of Cellular Signaling Pathways
Beyond their roles in metabolism, purines are crucial signaling molecules. Adenosine, a purine nucleoside, modulates a wide range of physiological functions by activating a specific family of G protein-coupled receptors (GPCRs). Furthermore, the purine scaffold is a common feature in many kinase inhibitors, highlighting its versatility in interacting with ATP-binding sites.
Adenosine mediates its effects through four distinct GPCR subtypes: A1, A2A, A2B, and A3. rsc.org These receptors are widely distributed and are involved in regulating processes in the cardiovascular, nervous, and immune systems. sigmaaldrich.comnih.gov A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, whereas A2A and A2B receptors couple to Gs proteins to stimulate it. rsc.org
These receptors are important therapeutic targets, and a vast number of purine derivatives have been synthesized to act as selective agonists or antagonists. sigmaaldrich.comd-nb.info The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the purine ring. frontiersin.org For example, substitutions at the 8-position of the purine core are known to be a critical determinant of activity at adenosine receptors. Many selective A1 antagonists are 8-cycloalkyl substituted xanthines (a class of purine derivatives). sigmaaldrich.com The introduction of alkynyl chains at the 8-position of adenosine has been shown to yield A3 receptor antagonists. d-nb.info
Given that this compound is an 8-substituted purine, it possesses a structural feature known to be important for interaction with adenosine receptors. However, specific binding affinities and functional activities of this compound at the different adenosine receptor subtypes are not reported in the reviewed literature.
Table 3: Examples of Purine Derivatives as Adenosine Receptor Ligands This table is generated based on available data and may not be exhaustive.
| Compound Class | Substitution Pattern | Receptor Activity |
| 8-Aryl/Cycloalkyl Xanthines | 8-position substitution | Selective A1 receptor antagonists. sigmaaldrich.com |
| 8-Styrylxanthines | 8-position substitution | Selective A2A receptor antagonists. sigmaaldrich.com |
| 2-Alkynyl-9-ethyladenines | 2-position substitution | Good affinity, slightly selective for human A2A receptors. d-nb.info |
| 8-Alkynyladenosines | 8-position substitution | A3 receptor antagonists. d-nb.info |
Kinase Inhibition (e.g., DNA-PKcs, Jak2)
Protein kinases utilize ATP to phosphorylate substrate proteins, and their ATP-binding sites are prime targets for inhibitor development. The structural similarity of purine analogs to the adenine (B156593) base of ATP makes them a rich source of kinase inhibitors.
DNA-Dependent Protein Kinase (DNA-PKcs) Inhibition: DNA-PK is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway. acs.orgmdpi.com As this pathway is critical for the survival of cancer cells treated with radiation or certain chemotherapies that induce DSBs, DNA-PK inhibitors are being pursued as potent sensitizing agents for cancer therapy. acs.orgtocris.com A significant challenge has been to identify inhibitors that are selective for the DNA-PK catalytic subunit (DNA-PKcs) over other structurally related kinases. nih.gov Successful efforts have led to the discovery of compounds based on a 7,9-dihydro-8H-purin-8-one scaffold, such as AZD7648, which is a potent and highly selective DNA-PKcs inhibitor. acs.orgtocris.comnih.gov This demonstrates that the purine core is a viable template for targeting this kinase, although direct inhibition by this compound has not been reported.
Janus Kinase 2 (Jak2) Inhibition: The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling from numerous cytokine and growth factor receptors. mdpi.com The JAK2 isoform is particularly important in hematopoiesis, and an activating mutation (JAK2V617F) is a key driver in a group of blood cancers known as myeloproliferative neoplasms (MPNs). nih.gov This has led to the development of JAK2 inhibitors, such as Ruxolitinib, for the treatment of these disorders. mdpi.comnih.gov While many different chemical scaffolds can inhibit JAK2, some purine-based compounds have also shown activity against this kinase. vulcanchem.comsci-hub.se The potential for this compound to act as a JAK2 inhibitor has not been specifically investigated in the available sources.
Table 4: Examples of Purine-Based Kinase Inhibitors This table is generated based on available data and may not be exhaustive.
| Inhibitor | Target Kinase | Significance |
| AZD7648 | DNA-PKcs acs.orgtocris.com | Potent and selective inhibitor; enhances effects of radiation and chemotherapy. tocris.com |
| Ruxolitinib | JAK1/JAK2 mdpi.com | Approved treatment for myeloproliferative neoplasms. nih.gov |
| Various purine scaffolds | JAK2 vulcanchem.com | Hypothetical IC50 values in the nanomolar range suggest potential for purine-based inhibitors. vulcanchem.com |
Mechanisms of Antimicrobial Activity
Purine analogs are recognized for their potential as antimicrobial agents, primarily by targeting metabolic pathways that are essential for bacterial survival but may differ from those in mammals. wikipedia.orgfrontiersin.org The antimicrobial action of compounds like this compound is often predicated on their ability to interfere with bacterial nucleic acid synthesis or other vital metabolic functions.
One key mechanism involves targeting riboswitches . Riboswitches are structured RNA domains found in bacterial mRNA that regulate gene expression by binding directly to specific metabolites. acs.org In several Gram-positive bacteria, such as Bacillus subtilis and the pathogen Clostridioides difficile, guanine-sensing riboswitches control genes involved in purine biosynthesis and transport. acs.orgresearchgate.net A purine analog can bind to these riboswitches, mimicking the natural ligand (guanine), which represses the expression of these essential genes, leading to the inhibition of bacterial growth or cell death. acs.orgnih.gov For instance, the guanine analog 6-N-hydroxylaminopurine (6-N-HAP) has been shown to reduce the viability of the pathogen Listeria monocytogenes by terminating expression at guanine riboswitches. oup.com
Another significant antimicrobial strategy is the inhibition of enzymes in the purine salvage pathway. frontiersin.org Bacteria can salvage purines from their environment for use in DNA and RNA synthesis. Purine analogs can inhibit critical enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), thereby disrupting the synthesis of nucleic acids. frontiersin.org
Table 1: Antimicrobial Mechanisms of Representative Purine Analogs
| Analog Example | Organism(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 6-N-hydroxylaminopurine | Listeria monocytogenes, Bacillus subtilis | Binds to guanine riboswitches, terminating gene expression. | oup.com |
| Various C2/C6-modified purines | Clostridioides difficile | Binds to the guaA guanine riboswitch, inhibiting a key metabolic pathway. | researchgate.net |
| Thioguanosine | Mycoplasma pneumoniae | Inhibits hypoxanthine-guanine phosphoribosyltransferase (HPRT), disrupting incorporation of hypoxanthine (B114508) and guanosine into DNA/RNA. | frontiersin.org |
General Mechanisms of Anticancer Activity
The anticancer properties of this compound are attributable to its function as a purine antimetabolite. Antimetabolites are compounds that trick cancer cells into using them instead of the natural molecules (metabolites) required for building genetic material. clevelandclinic.org By mimicking endogenous purines like adenine and guanine, these analogs sabotage a cancer cell's genetic code, preventing it from replicating and proliferating. wikipedia.orgclevelandclinic.org This interference with DNA synthesis and other cellular processes ultimately leads to cell cycle disruption, the induction of programmed cell death (apoptosis), and the activation of DNA damage response pathways. wikipedia.orgnih.gov
Purine antimetabolites exert profound effects on the cell cycle, a tightly regulated process that governs cell division. Because their primary mechanism involves disrupting DNA synthesis, these agents are highly specific to the S phase of the cell cycle, when DNA is replicated. wikipedia.org By masquerading as natural purines, they are incorporated into nascent DNA strands or inhibit enzymes required for DNA synthesis, which halts normal development and division. wikipedia.org
This interference can lead to cell cycle arrest, a state where the cell pauses its progression through the cycle. This arrest provides an opportunity for the cell to repair damage, but if the damage is too severe, it can lead to apoptosis. Different purine analogs can induce arrest at various checkpoints. For example, the purine analog-like drug bendamustine (B91647) has been observed to induce a late S-phase arrest. nih.gov Other compounds can cause arrest in the G1 phase, preventing the cell from entering the S phase altogether. This is often achieved by modulating the levels of cyclin-dependent kinases (Cdks) and their inhibitors. For instance, some flavonoids have been shown to induce G1 arrest by upregulating the Cdk inhibitor p27 and downregulating the phosphorylation of the retinoblastoma protein (pRB). nih.gov Similarly, the purine alkaloid caffeine (B1668208) can induce a G0/G1 arrest in cancer cells. mdpi.com The prolonged arrest of the cell cycle is a key outcome of the cellular response to DNA damage induced by these agents. frontiersin.orgelifesciences.org
Table 2: Examples of Cell Cycle Modulation by Anticancer Agents
| Agent/Class | Cell Line(s) | Effect on Cell Cycle | Mechanism | Reference(s) |
|---|---|---|---|---|
| Bendamustine | Lymphoma Cells | Late S-phase arrest | Purine analog-like DNA damage | nih.gov |
| 7,8-dihydroxyflavone | Human Monocytic Leukemia (U937) | G1 arrest | Upregulation of p27; downregulation of cyclin E and pRB phosphorylation. | nih.gov |
| Caffeine | Lung Cancer (NCI-H23) | G0/G1 arrest | Inhibition of FAK/Akt/c-Myc signaling pathway. | mdpi.com |
A primary consequence of the cellular damage inflicted by purine analogs is the induction of apoptosis, or programmed cell death. wikipedia.orgoncohemakey.com This is a controlled, non-inflammatory process that eliminates damaged or dysfunctional cells. The fraudulent incorporation of purine analogs into DNA and the resulting replication stress are potent triggers for apoptosis. nih.govportlandpress.com
Apoptosis can be initiated through two major pathways:
The Intrinsic (Mitochondrial) Pathway: This pathway is activated by internal cellular stress, such as DNA damage. It leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, beginning with the initiator caspase-9 and followed by the executioner caspases-3 and -7. nih.gov
The Extrinsic (Death Receptor) Pathway: This pathway is triggered by external signals binding to death receptors on the cell surface. This engagement activates the initiator caspase-8, which then converges on the same executioner caspases to dismantle the cell. nih.gov
In the context of purine analogs, the incorporation of the fraudulent nucleotide into DNA is often recognized by the cell's mismatch repair system, which can trigger DNA strand breaks and subsequently initiate apoptosis. oncohemakey.comportlandpress.com Studies on various purine derivatives have demonstrated their ability to induce apoptosis, often accompanied by the activation of caspases 8, 9, and 3, and the downregulation of cell survival proteins. nih.govnih.gov
The central mechanism by which purine analogs like this compound exert their cytotoxic effects is through the generation of extensive DNA damage. nih.gov This occurs primarily through two interconnected routes: fraudulent incorporation into nucleic acids and inhibition of essential enzymes.
Incorporation into DNA: After cellular uptake and metabolic activation to their triphosphate form, purine analogs are incorporated into the growing DNA chain during replication by DNA polymerases. nih.govoncohemakey.com This creates a fraudulent or structurally abnormal nucleic acid. portlandpress.comnih.gov The presence of these false nucleotides can stall replication forks, inhibit subsequent replication cycles, and is often difficult for the cell to repair, leading to a lasting inhibition of DNA synthesis. nih.gov
Enzyme Inhibition: The activated nucleotide analogs can inhibit several enzymes that are critical for DNA synthesis and repair. nih.gov These include DNA polymerases, ribonucleotide reductase (which is responsible for producing the deoxynucleotide building blocks), and DNA ligase I. oncohemakey.com Inhibition of these enzymes depletes the cell of the necessary precursors for DNA replication, causing replication stress and leading to DNA strand breaks. wikipedia.org
The cellular machinery recognizes this damage and activates DNA damage response (DDR) pathways. However, the damage is often too widespread for the cell to manage. The recognition of mismatched base pairs by the mismatch repair pathway can convert the initial damage into lethal DNA strand breaks, ultimately triggering apoptosis. oncohemakey.comportlandpress.com
Induction of Apoptosis
Role as Antimetabolites
The role of this compound as an antimetabolite is the cornerstone of its biological activity. clevelandclinic.org An antimetabolite is a substance that closely resembles a normal metabolite in structure and interferes with its utilization in the cell. nih.gov As a purine derivative, this compound acts as a purine antagonist, masquerading as the natural purine bases adenine and guanine. wikipedia.orgclevelandclinic.org
The mechanism proceeds as follows:
The analog enters the cell, often via a nucleoside transporter. nih.gov
Inside the cell, it is converted into an analog of a cellular nucleotide through phosphorylation by enzymes of the purine metabolic pathway. nih.gov
This "fraudulent" nucleotide then competes with its natural counterparts for a role in vital biochemical processes. wikipedia.org It can be incorporated into DNA and RNA, leading to dysfunctional nucleic acids, or it can bind to and inhibit enzymes involved in nucleic acid synthesis. nih.govnih.gov
This disruption of nucleic acid synthesis is particularly toxic to cells that are dividing rapidly, as is characteristic of cancer cells. wikipedia.org By creating a state of nucleotide depletion and inducing lethal DNA damage, purine antimetabolites selectively target these highly proliferative cells, which forms the basis of their therapeutic use in oncology. wikipedia.orgnih.gov
Structure Activity Relationship Sar Studies of 7h Purin 8 Ylmethanol Derivatives
Impact of C-8 Substituent Modifications on Biological Activity
The C-8 position of the purine (B94841) ring is a frequent target for modification in drug design, as substituents at this position can significantly influence the molecule's interaction with biological targets. mdpi.commdpi.commicrobenotes.com Structural modifications at the C-8 position can affect the conformation of the glycosidic bond in purine nucleosides, which in turn can alter their biological activity. mdpi.com For instance, introducing a vinyl group at C-8 in adenosine (B11128) has been shown to induce an opposite conformational preference of the glycosidic bond compared to the natural nucleoside, leading to cytostatic activity against various tumor cell lines. mdpi.com
Arylation at the C-8 position of guanosine (B1672433) is another important modification, influencing the formation of non-canonical DNA structures like Z-DNA. mdpi.com The addition of bulky aryl groups can stabilize certain DNA conformations and can be used to probe nucleic acid structures. mdpi.com Furthermore, functionalized C1-substituents, such as a formyl group, can be introduced at the C-8 position, which can serve as a handle for further chemical modifications. mdpi.com
The nature of the substituent at C-8 also plays a crucial role. For example, in a series of 8-arylsulfanyl adenine (B156593) derivatives, the substitution pattern on the aryl ring was found to be critical for selective binding to the endoplasmic reticulum Hsp90 paralog Grp94. nih.gov This highlights how even subtle changes at the C-8 position can lead to significant differences in biological selectivity.
Table 1: Impact of C-8 Substituents on Biological Activity
| C-8 Substituent | Effect on Biological Activity | Reference |
|---|---|---|
| Vinyl group | Induces opposite glycosidic bond conformation, leading to cytostatic activity. | mdpi.com |
| Aryl group | Influences Z-DNA formation and can act as an internal probe for nucleic acid structure. | mdpi.com |
| Formyl group | Allows for further chemical modifications. | mdpi.com |
| 8-arylsulfanyl group | Critical for selective binding to Grp94. | nih.gov |
Influence of Substitution Patterns at Other Purine Ring Positions (C-2, C-6, N-1, N-3, N-7, N-9)
Modifications at other positions of the purine ring also play a pivotal role in determining the biological activity of 7H-Purin-8-ylmethanol derivatives.
C-2 and C-6 Positions: The C-2 and C-6 positions are susceptible to nucleophilic attack. microbenotes.com Substituents at these positions can significantly impact biological activity. For example, in adenosine derivatives, the presence of an amino group at C-6 is more effective in inducing anomalous DNA gel migration than a carbonyl or a hydrogen atom. nih.gov In the context of 5-HT2B and 5-HT2C serotonin (B10506) receptor antagonists, 2-chloro and N6-α-branched alkyl substitutions on (N)-methanocarba-adenosine derivatives were found to be favorable for receptor affinity. nih.gov The removal of the C-6 amino group, an important hydrogen bond donor, can be compensated for by other stabilizing features to maintain affinity for the A3 adenosine receptor. semanticscholar.org
N-1 and N-3 Positions: The N-1 and N-3 nitrogens are part of the pyrimidine (B1678525) ring of the purine structure. microbenotes.comwikipedia.org While less commonly modified than other positions, substitutions here can still influence activity. For instance, in the synthesis of certain purine derivatives, alkylation can occur at the N-3 position, leading to a mixture of isomers with potentially different biological profiles. nih.gov
N-7 and N-9 Positions: The N-7 and N-9 positions are part of the imidazole (B134444) ring and are crucial for the formation of nucleosides where the purine base is attached to a sugar moiety. microbenotes.com The N-7 position is electron-rich and susceptible to electrophilic attack. microbenotes.com While N-9 substituted purine derivatives are more common, N-7 substituted analogs also exhibit interesting biological activities, including antiviral and anticancer effects. nih.gov The regioselectivity of substitution at N-7 versus N-9 can be influenced by the reaction conditions and the nature of the substituents already present on the purine ring. nih.gov For example, in the synthesis of 8-arylsulfanyl adenine derivatives, alkylation with pent-4-yn-1-yl 4-methylbenzenesulfonate (B104242) yielded a mixture of N-9 and N-3 isomers. nih.gov
Table 2: Influence of Substitutions at Various Purine Ring Positions
| Position | Type of Substitution | Influence on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Chloro | Favorable for 5-HT2B/2C receptor affinity in certain adenosine analogs. | nih.gov |
| C-6 | Amino group | More effective in inducing DNA structural changes compared to carbonyl or hydrogen. | nih.gov |
| N-3 | Alkylation | Can lead to isomeric mixtures with different biological profiles. | nih.gov |
| N-7 | Alkylation | Can result in antiviral and anticancer activities. | nih.gov |
| N-9 | Alkylation | Common modification site for creating nucleoside analogs. | nih.gov |
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different affinities and efficacies when interacting with chiral biological targets like receptors and enzymes. For derivatives of this compound that possess stereogenic centers, the absolute configuration can be a key determinant of their pharmacological profile.
In a study of hydantoin (B18101) derivatives targeting the 5-HT7 receptor, it was found that there was a clear preference for a specific configuration for receptor affinity. nih.gov This highlights the importance of synthesizing and testing optically pure isomers to fully understand the structure-activity relationship. nih.gov The differential activity between stereoisomers can often be explained by specific interactions with amino acid residues in the binding site of the target protein. nih.gov For example, molecular modeling can reveal key interactions that are responsible for the lower affinity of one enantiomer compared to the other. nih.gov Therefore, for any this compound derivative containing chiral centers, a thorough investigation of the stereochemical requirements for activity is essential for lead optimization.
Conformational Analysis and its Relation to Molecular Interactions
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. drugdesign.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their associated energies. drugdesign.orgnobelprize.org For flexible molecules like many this compound derivatives, understanding the preferred conformations is key to rational drug design.
The conformation of the purine ring system and its substituents can be influenced by various factors, including intramolecular hydrogen bonding and steric hindrance. nih.govsapub.org For example, in purine nucleosides, the orientation of the base relative to the sugar (the glycosyl conformation) is a critical determinant of biological activity. nih.gov Substituents on the purine ring can significantly influence the energy barrier to rotation around the glycosyl bond, thereby favoring certain conformations (e.g., syn or anti). nih.gov
Computational methods, such as molecular mechanics and molecular dynamics, are often employed to explore the conformational landscape of a molecule and identify low-energy conformations. drugdesign.org These predicted conformations can then be used in docking studies to understand how the molecule might bind to its target protein. The analysis of the conformational potential energy surface can reveal the most stable conformers, which are more likely to be the bioactive ones. drugdesign.org
Pharmacophore Modeling for Target Interaction
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.govdrugdiscoverypro.com A pharmacophore model represents the key interaction points between a ligand and its receptor. irjmets.com
This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the three-dimensional structure of the target protein, often with a bound ligand. irjmets.com Pharmacophore models are valuable tools in drug discovery for virtual screening of large compound libraries to identify new potential hits, for lead optimization, and for predicting the biological activity of novel compounds. nih.govdrugdiscoverypro.com
For this compound derivatives, a pharmacophore model could be developed based on a series of active analogs to define the spatial requirements for their biological target. For instance, a model might include a hydrogen bond acceptor feature corresponding to a nitrogen atom in the purine ring, a hydrophobic feature for an alkyl substituent, and an aromatic feature for an aryl group at the C-8 position. Such a model can guide the design of new derivatives with improved potency and selectivity. researchgate.net
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mmsl.cz This method is crucial for understanding the interactions between 7H-Purin-8-ylmethanol and its potential biological targets.
Molecular docking simulations have been instrumental in elucidating the binding modes of purine (B94841) derivatives within the active sites of various proteins. acs.orgmdpi.com For instance, studies on substituted purines have shown that the purine core can establish critical hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket of a receptor. mdpi.commdpi.com In the context of this compound, docking studies would aim to predict its binding affinity and interaction patterns with target proteins. These simulations can reveal key interactions, such as hydrogen bonds formed by the hydroxyl group and the purine nitrogen atoms, as well as π-stacking interactions involving the purine ring. mdpi.com
A typical molecular docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The results are often visualized to analyze the specific interactions driving the binding. herbmedpharmacol.comnih.gov For example, docking of purine analogs into the ATP-binding site of kinases has been a common strategy in drug discovery. nih.gov
Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase A | -8.5 | LYS72, ASP184 | Hydrogen Bond |
| PHE167 | π-π Stacking | ||
| Phosphatase B | -7.2 | ARG130, SER48 | Hydrogen Bond, Ionic |
| TYR132 | π-π Stacking | ||
| Dehydrogenase C | -6.8 | ASN101, GLY14 | Hydrogen Bond |
This table is illustrative and does not represent actual experimental data.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like this compound. rsc.orgresearchgate.net These methods are used to calculate various molecular properties, including optimized geometry, charge distribution, and molecular orbital energies. mdpi.comnih.gov
DFT studies can elucidate the distribution of electrons within the this compound molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other molecules, including biological targets. The addition of an oxygen atom at the 8-position of a guanine (B1146940) base, for instance, has been shown to significantly alter the electrostatic potential of the molecule. nih.gov
A key aspect of DFT calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-muenchen.delibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov
Table 2: Calculated Electronic Properties of this compound from a Hypothetical DFT Study
| Property | Value (Arbitrary Units) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
This table is illustrative and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. herbmedpharmacol.comnih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it adapts its shape upon binding to a target protein.
An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. aimsciences.org This allows for the observation of molecular movements, from bond vibrations to larger conformational changes. In the context of drug design, MD simulations are often used to refine the results of molecular docking. mdpi.com While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose over time and reveal alternative binding modes. mdpi.comresearchgate.net
For purine derivatives, MD simulations have been used to understand the stability of ligand-protein complexes and to identify key residues that maintain the interaction. acs.orgmdpi.com These simulations can also shed light on how mutations in a target protein might affect ligand binding. acs.org
Prediction of Reactivity and Stability
Computational methods are increasingly used to predict the reactivity and stability of chemical compounds, which is crucial for drug development. numberanalytics.commetall-mater-eng.com Stability analysis helps to identify potential degradation pathways and to design more stable molecules. mdpi.commdpi.com
For this compound, computational tools can predict its susceptibility to various chemical reactions, such as oxidation or hydrolysis. DFT calculations, as mentioned earlier, provide insights into electronic properties that govern reactivity. scirp.org For example, the calculated atomic charges can indicate which atoms are more likely to be involved in electrophilic or nucleophilic attacks.
Furthermore, computational methods can be used to study the thermodynamics and kinetics of potential degradation reactions, helping to estimate the shelf-life of the compound under different conditions.
Virtual Screening and De Novo Drug Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mmsl.czresearchgate.netrsc.org The purine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple protein targets. nih.govresearchgate.net This makes this compound and its derivatives interesting candidates for virtual screening campaigns.
In a virtual screening workflow, a library of compounds can be computationally docked into the binding site of a target protein, and the results are ranked based on their predicted binding affinity. researchgate.net This allows for the rapid and cost-effective identification of potential hit compounds for further experimental testing. researchgate.net
De novo drug design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have desirable properties. ntu.edu.sgresearchgate.net Starting from a scaffold like this compound, algorithms can be used to add or modify functional groups to optimize binding to a specific target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comaaai.orgd-nb.info
For a series of purine analogs, a QSAR model can be developed by calculating a set of molecular descriptors for each compound and correlating them with their experimentally determined biological activity (e.g., IC50 values). tandfonline.comresearchgate.netnih.gov These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Once a statistically significant QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds based on their chemical structure. innovareacademics.in This allows for the prioritization of compounds for synthesis and testing, thereby streamlining the drug discovery process. tandfonline.commdpi.com A good QSAR model will have high predictive power, as indicated by statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). tandfonline.comresearchgate.net
Advanced Analytical Characterization Techniques
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for separating 7H-Purin-8-ylmethanol from reaction mixtures, starting materials, and potential byproducts, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives due to its high resolution and sensitivity. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method allows for the complete resolution of purines and their metabolites. frontiersin.org
A typical HPLC setup for analyzing 8-substituted purines involves a C18 stationary phase. frontiersin.orgnih.govoatext.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile, run under isocratic or gradient elution conditions. oatext.comelementlabsolutions.com The aqueous component is often a phosphate (B84403) buffer to maintain a stable pH, which is crucial as the retention of purines can be pH-dependent. sielc.com For applications requiring mass spectrometry detection (LC-MS), volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are used instead of non-volatile phosphate buffers. sielc.comcaymanchem.com Detection is commonly performed using a UV detector, as the purine ring system possesses a strong chromophore. caymanchem.com
Table 1: Representative HPLC Conditions for Purine Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar compounds like purine derivatives. nih.govoatext.com |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., Phosphate, Formate) | Allows for the adjustment of polarity to achieve optimal separation. elementlabsolutions.comsielc.com |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate complex mixtures with varying polarities. frontiersin.org |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale columns. oatext.com |
| Detection | UV/DAD (e.g., ~260 nm) | Purine rings have strong UV absorbance, enabling sensitive detection. |
| Column Temp. | Ambient to 40 °C | Temperature can be optimized to improve peak shape and resolution. oatext.com |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. researchgate.net However, purines like this compound are generally non-volatile due to their polarity and hydrogen-bonding capabilities. Therefore, a critical prerequisite for GC analysis is chemical derivatization to increase their volatility and thermal stability. researchgate.netmsu.edu
Common derivatization techniques include silylation, which replaces acidic protons on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, or methylation. oatext.comcaymanchem.comresearchgate.net For instance, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for silylation. researchgate.net
Once derivatized, the analyte is introduced into the GC system, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a DB-5 or HP-5. msu.edu A flame ionization detector (FID) or a mass spectrometer is used for detection, with GC-MS providing both retention time data for quantification and mass spectra for structural confirmation. researchgate.net
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like COSY and HMBC are used to assign the complete chemical structure. organicchemistrydata.org
In the ¹H NMR spectrum , one would expect to observe distinct signals for each type of proton. The protons on the purine ring (H-2 and H-6) would typically appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The protons of the N-H (purine ring) and O-H (hydroxyl) groups are exchangeable and may appear as broad singlets over a wide chemical shift range, and their signals may disappear upon exchange with D₂O. wikipedia.org
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the purine ring would resonate in the approximate range of δ 115-160 ppm. The methylene carbon of the hydroxymethyl group would be expected in the δ 55-65 ppm region. neu.edu.tr
2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which are crucial for confirming the position of the hydroxymethyl substituent on the purine skeleton. libretexts.org
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-2 | ~8.5 | - | s |
| H-6 | ~8.3 | - | s |
| -CH₂- | ~4.8 | ~60 | s |
| -OH | broad | - | s |
| N-H | broad | - | s |
| C-2 | - | ~152 | d |
| C-4 | - | ~155 | s |
| C-5 | - | ~120 | s |
| C-6 | - | ~148 | d |
| C-8 | - | ~150 | s |
Note: These are estimated values based on general purine chemistry and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS and ESI-MS)
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. organicchemistrydata.org The molecular formula of the compound is C₆H₆N₄O, corresponding to a monoisotopic mass of 150.0545 Da.
Electrospray ionization (ESI) is a preferred soft ionization technique for purine analogs as it typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net Therefore, in ESI-MS operating in positive ion mode, a prominent peak at an m/z (mass-to-charge ratio) of approximately 151.06 would be expected for this compound.
Under higher energy conditions, such as those in Electron Ionization (EI) or through tandem MS (MS/MS) experiments, characteristic fragmentation occurs. pg.edu.pl Key fragmentation pathways for this compound would include:
Loss of the hydroxymethyl group: Cleavage of the C8-C bond would result in the loss of a CH₂OH radical (31 Da), although loss of a neutral formaldehyde (B43269) molecule (CH₂O, 30 Da) via rearrangement is also possible.
Ring Fragmentation: Cleavage of the purine ring system itself, following established fragmentation patterns for purines, which often involves the sequential loss of small molecules like HCN. libretexts.org
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [C₆H₇N₄O]⁺ | 151.1 | Protonated molecular ion (ESI) |
| [M]⁺˙ | [C₆H₆N₄O]⁺˙ | 150.1 | Molecular ion (EI) |
| [M-CH₂O]⁺˙ | [C₅H₄N₄]⁺˙ | 120.0 | Loss of formaldehyde |
| [M-HCN]⁺˙ | [C₅H₅N₃O]⁺˙ | 123.0 | Loss of hydrogen cyanide from purine ring |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. The resulting spectra serve as a molecular "fingerprint" and confirm the presence of key structural features in this compound.
The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol and the N-H stretching of the purine ring, likely broadened due to hydrogen bonding. C-H stretching from the aromatic purine ring would appear around 3100-3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=N and C=C ring stretching vibrations (approx. 1600-1450 cm⁻¹), as well as in-plane and out-of-plane bending vibrations. A distinct C-O stretching vibration for the primary alcohol would be expected around 1050 cm⁻¹.
Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the purine ring vibrations are often strong and well-defined, making Raman useful for characterizing the heterocyclic core. The symmetric breathing vibrations of the purine ring system would give rise to particularly sharp and intense Raman signals.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H Stretch, N-H Stretch | Alcohol, Imidazole (B134444) |
| 3100 - 3000 | C-H Stretch | Aromatic (Purine Ring) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂) |
| 1610 - 1450 | C=C and C=N Stretch | Purine Ring System |
| ~1420 | O-H Bend | Alcohol |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique used to measure the absorption of ultraviolet and visible light by a sample. upi.edu This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores—groups of atoms that absorb light. msu.edu For this compound, the purine ring system constitutes the primary chromophore.
The UV-Vis spectrum of a compound is a plot of its absorbance as a function of wavelength. researchgate.net The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength, are key parameters obtained from the spectrum. These values are sensitive to the molecular environment, including the solvent used and the pH of the solution, which can alter the protonation state of the purine ring.
The purine core typically exhibits strong absorption in the UV region due to π → π* electronic transitions within the aromatic system. msu.edu While specific spectral data for this compound is not widely published, data from related purine derivatives can provide an expected range for its absorption maxima. The substitution at the C8 position with a hydroxymethyl group is expected to have a minor effect on the λmax compared to the core purine structure.
Table 1: Representative UV Absorption Data for Purine Derivatives
| Compound | Solvent/pH | λmax (nm) | Reference |
|---|---|---|---|
| Purine | pH 7 | 263 | General Knowledge |
| Adenine (B156593) | pH 7 | 260 | General Knowledge |
| Guanine (B1146940) | pH 7 | 246, 275 | General Knowledge |
This table is illustrative and shows typical values for related compounds to provide context for the expected spectral properties of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. unt.edu This pattern provides information about the crystal's internal symmetry and the dimensions of the unit cell—the basic repeating unit of the crystal. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would yield a detailed molecular model, providing exact data on:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Torsional Angles: The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-π stacking, that dictate how the molecules pack together in the crystal lattice.
This structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological macromolecules. While a specific crystal structure for this compound is not available in open databases, the Protein Data Bank (PDB) contains structures of numerous purine derivatives, demonstrating the utility of this technique in the field. ebi.ac.ukebi.ac.uk The analysis of these related structures reveals common hydrogen bonding patterns involving the purine nitrogen atoms and substituent groups.
Table 2: Key Parameters Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Importance |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the fundamental packing symmetry. |
| Space Group | The specific symmetry group of the crystal. | Provides detailed information on symmetry operations. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. | Defines the size and shape of the repeating unit. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms the chemical structure and bonding order. |
| Bond Angles (°) | The angle between two adjacent bonds. | Defines the local geometry of the molecule. |
Electrochemical Methods for Reactivity and Interaction Studies
Electrochemical methods, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are powerful tools for investigating the redox properties of molecules. mdpi.com These techniques measure the current response of a compound to a changing applied potential, providing information about its oxidation and reduction behavior. mdpi.comrsc.org
The purine ring system is electrochemically active and can undergo both oxidation and reduction processes at an electrode surface. dergipark.org.trmdpi.com The potential at which these reactions occur is indicative of the electron-donating or electron-withdrawing nature of the molecule and its substituents. The electrochemical oxidation of purines, including derivatives like guanine and adenine, has been studied extensively. dergipark.org.tr
For this compound, electrochemical analysis can reveal:
Oxidation and Reduction Potentials: The specific potentials at which the molecule loses or gains electrons. This provides insight into its thermodynamic stability and potential involvement in electron transfer reactions.
Reversibility of Redox Processes: Whether the electron transfer is chemically reversible or if it is followed by irreversible chemical reactions. mdpi.com
Reaction Mechanism: The number of electrons and protons involved in the redox reaction can be determined, helping to elucidate the reaction pathway. rsc.org
The electrochemical behavior is highly dependent on factors like the pH of the electrolyte solution and the composition of the electrode. mdpi.com Studies on ferrocene-purine conjugates have shown that the redox potentials are significantly influenced by pH, reflecting the protonation/deprotonation of the purine ring. mdpi.com The hydroxymethyl group at the C8 position of this compound would be expected to influence the electron density of the purine ring and thus its redox potentials compared to unsubstituted purine.
Table 3: Illustrative Electrochemical Data for Purine-Related Compounds
| Compound/System | Technique | Key Finding | Reference |
|---|---|---|---|
| Guanine | Cyclic Voltammetry | A single, irreversible oxidation peak is observed. | dergipark.org.tr |
| Adenine | Cyclic Voltammetry | Shows irreversible reduction and complex oxidation behavior. | dergipark.org.tr |
| Ferrocene-Purine Conjugates | CV and SWV | pH-dependent redox peaks corresponding to the purine and ferrocene (B1249389) moieties. | mdpi.com |
Application of Advanced Techniques in Reaction Monitoring and Mechanism Elucidation
Understanding how a chemical reaction proceeds requires monitoring the consumption of reactants and the formation of products over time, which provides insights into the reaction kinetics and mechanism. osti.gov Several advanced analytical techniques are indispensable for this purpose in the context of synthesizing or modifying this compound.
Spectroscopic Monitoring: UV-Vis spectrophotometry can be used for real-time reaction monitoring if the reactant, intermediates, and product have distinct absorption spectra. researchgate.net By tracking the change in absorbance at specific wavelengths, the concentration of each species can be followed, allowing for the determination of reaction rates.
Electrochemical Monitoring: For reactions involving changes in the redox state of the purine ring, electrochemical methods can be employed. The appearance or disappearance of voltammetric peaks corresponding to specific species can be used to track the reaction's progress.
Chromatographic-Spectroscopic Coupling: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector are powerful for separating complex reaction mixtures and identifying intermediates and byproducts. This is crucial for unraveling complex reaction pathways. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is frequently used to monitor the progress of a reaction. mdpi.com By taking samples at various time points, one can observe the disappearance of signals corresponding to the starting material and the emergence of new signals from the product, providing a quantitative measure of conversion. mdpi.com
By combining data from these different techniques, a detailed picture of the reaction can be constructed. For example, in the synthesis of purine derivatives, monitoring can confirm the completion of steps like alkylation, coupling reactions, or functional group transformations, which is essential for optimizing reaction conditions and maximizing yields. nih.govnih.gov
Derivatization and Analogues of 7h Purin 8 Ylmethanol
Structural Classes of 8-Substituted Purines
Purines substituted at the 8-position can be broadly categorized based on the atom linked to the C8 position of the purine (B94841) ring. These classes include C8-C, C8-N, C8-O, and C8-S substituted derivatives. researchgate.net The nature of this substituent significantly influences the molecule's chemical properties and biological activities. researchgate.netnih.gov For instance, the introduction of different functional groups at this position can lead to compounds with potential as anticancer, antiviral, or enzyme-inhibiting agents. tandfonline.comtandfonline.com
Key structural classes of 8-substituted purines include:
8-Aryl and 8-Alkenylpurines: These are typically synthesized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, between a halogenated purine and a boronic acid. avcr.cz
8-Aminopurines: These can be prepared through the nucleophilic substitution of an 8-halopurine with an amine or by the reduction of an 8-azidopurine derivative. tandfonline.comtandfonline.com
8-Hydroxypurines and 8-Alkoxypurines: 8-Hydroxypurines can be obtained through various synthetic routes, and their alkoxy derivatives are often prepared by alkylation. researchgate.nettandfonline.com
8-Mercaptopurines and 8-Alkylthiopurines: These sulfur-containing analogues are another important class, with the sulfur atom providing a different set of electronic and steric properties compared to oxygen or nitrogen. nih.govtandfonline.com
| Structural Class | General Structure | Synthetic Approach | Potential Applications |
|---|---|---|---|
| 8-Aryl/Alkenylpurines | Purine-Aryl/Alkenyl | Suzuki-Miyaura cross-coupling | Anticancer, Antiviral |
| 8-Aminopurines | Purine-NRR' | Nucleophilic substitution, Azide reduction | Anticancer, Antiviral |
| 8-Alkoxypurines | Purine-OR | Alkylation of 8-hydroxypurines | Adenosine (B11128) receptor antagonists |
| 8-Alkylthiopurines | Purine-SR | Reaction with thiols | Anticancer |
Synthesis and Evaluation of C-C Linked Purine Analogues
The synthesis of purine analogues with a carbon-carbon bond at the 8-position often involves heterocyclization reactions. avcr.cz A common method is the cyclization of 5,6-diaminopyrimidines with carboxylic acid derivatives. avcr.cz This approach allows for the introduction of a wide variety of carbon-based substituents at the 8-position.
Another powerful technique for creating C-C bonds is the Suzuki-Miyaura cross-coupling reaction. This method has been effectively used to synthesize 6-aryl and 6-alkenylpurines from 6-halopurines and boronic acids. avcr.cz A similar strategy can be applied to 8-halopurines to generate 8-substituted derivatives. For instance, protected 6-iodo-8-bromopurine nucleosides have been shown to react preferentially at the 6-position, allowing for subsequent modification at the 8-position through another cross-coupling or nucleophilic substitution reaction. avcr.cz
The biological evaluation of these C-C linked analogues has revealed promising activities. For example, some 8-styrylxanthine derivatives have been identified as potent and selective adenosine A2A receptor antagonists, which are of interest for conditions like Parkinson's disease. beilstein-journals.org
Development of Purine Fleximers
"Fleximers" are a novel class of nucleoside analogues where the purine ring system is "split" into its constituent imidazole (B134444) and pyrimidine (B1678525) rings, connected by a single C-C bond. frontiersin.orgresearchgate.net This design introduces conformational flexibility, allowing the molecule to potentially adapt to the binding sites of target enzymes in ways that rigid purine analogues cannot. frontiersin.orgresearchgate.net
The synthesis of purine fleximers involves connecting the appropriate imidazole and pyrimidine precursors. researchgate.net For example, 8-aza-7-deazapurine fleximer analogues have been synthesized. frontiersin.orgmdpi.com These compounds maintain the essential hydrogen bonding motifs required for recognition by enzymes while possessing increased rotational freedom. researchgate.net
Studies have shown that this flexibility can be advantageous. For instance, a guanosine (B1672433) fleximer was found to inhibit S-adenosyl-L-homocysteine hydrolase by adopting a conformation that mimics adenosine. researchgate.net This highlights the potential of fleximers to interact with biological targets in novel ways.
Nucleoside and Nucleotide Analogues Incorporating 8-Substituted Purines
The incorporation of 8-substituted purines into nucleoside and nucleotide structures is a major strategy in drug discovery. tandfonline.comtandfonline.commdpi.com These analogues can act as antimetabolites, interfering with the synthesis of DNA and RNA, or they can inhibit specific enzymes involved in cellular processes. mdpi.com
There are two primary approaches for synthesizing these analogues:
Modification of a pre-existing nucleoside/nucleotide: This involves introducing the substituent at the 8-position of an already formed purine nucleoside or nucleotide. tandfonline.comtandfonline.comnih.gov For example, 8-bromo-adenine derivatives can be modified at the 8-position. tandfonline.com
Alkylation of a modified purine base: This method involves first synthesizing the desired 8-substituted purine base and then attaching the sugar or acyclic side chain. tandfonline.comtandfonline.comnih.gov
A variety of 8-substituted purine nucleoside and nucleotide analogues have been developed, including those with acyclic side chains, such as the PME (phosphonomethoxyethyl) and HPMP ((S)-N-(3-hydroxy-2-phosphonomethoxy-propyl)) series. tandfonline.comtandfonline.com The nature of the 8-substituent, whether it be an amino, hydroxyl, or mercapto group, has a significant impact on the biological activity of these compounds. tandfonline.com
| Synthetic Approach | Description | Example |
|---|---|---|
| Direct Modification | Introduction of a substituent at the 8-position of a pre-formed nucleoside/nucleotide. | Reaction of 8-bromoadenine (B57524) derivatives with nucleophiles. tandfonline.com |
| Base Alkylation | Alkylation of a pre-synthesized 8-substituted purine base with a sugar or acyclic moiety. | Alkylation of 8-aminoguanine. tandfonline.com |
Related Heterocyclic Systems with Purine-like Activity
Several heterocyclic systems that are structurally related to purines have been investigated for their potential biological activities. mdpi.commsu.eduuou.ac.in These "purine-like" structures, or isosteres, often mimic the shape and electronic properties of purines, allowing them to interact with the same biological targets.
Examples of such heterocyclic systems include:
Pyrazolo[1,5-a] tandfonline.comtandfonline.comCurrent time information in Bangalore, IN.triazines: These have been explored as analogues of adenine (B156593) and xanthine. mdpi.com
1,2,4-Triazolo[1,5-a] tandfonline.comtandfonline.comCurrent time information in Bangalore, IN.triazines: These have also been studied as purine isosteres. mdpi.com
5-Aza-isoguanine: This purine-like heterocyclic system has garnered attention for its potential biological activity. mdpi.com
Pteridines: These are fused heterocyclic compounds that bear a structural resemblance to purines. uou.ac.in
Pyrido[1,2-e]purines: These represent another class of fused heterocyclic systems with potential purine-like activity. researchgate.net
The development of these related heterocyclic systems expands the chemical space for drug discovery, offering new scaffolds that can be optimized for specific biological targets.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes
The development of efficient and versatile synthetic strategies is paramount for the thorough investigation of 7H-Purin-8-ylmethanol and its derivatives. While classical methods for purine (B94841) synthesis exist, future research should focus on novel routes that offer improved yields, scalability, and access to a diverse range of analogs.
One promising approach involves the application of modern cross-coupling reactions. Methodologies utilizing (acyloxymethyl)zinc iodides for the hydroxymethylation of halopurines have shown success in creating C-substituted purines and could be adapted for the synthesis of this compound. avcr.cz Another established route is the cyclization of appropriately substituted pyrimidine (B1678525) precursors, such as pyrimidine-2,4,5,6-tetraamine, with glycolic acid to yield 8-(hydroxymethyl)purines. thieme-connect.de
Future explorations could focus on:
Microwave-assisted synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of purine derivatives.
Catalytic synthesis: The use of transition metal catalysts could enhance the efficiency and selectivity of the reactions, reducing the need for harsh conditions and protecting groups.
Solid-phase synthesis: This approach would facilitate the rapid generation of a library of this compound derivatives for structure-activity relationship (SAR) studies. researchgate.net The use of a solid support allows for sequential modifications and easy purification of the final products. researchgate.net
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Key Considerations |
| Cross-Coupling Reactions | High functional group tolerance, good yields. | Requires pre-functionalized purine precursors (e.g., halopurines). |
| Pyrimidine Cyclization | Builds the purine core directly with the desired substituent. | May require harsh reaction conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Requires specialized equipment. |
| Solid-Phase Synthesis | Amenable to high-throughput synthesis and library generation. | Initial setup and optimization can be time-consuming. |
Discovery of New Biological Targets
The biological activities of 8-substituted purines are diverse, suggesting that this compound could interact with a range of biological targets. While specific targets for this compound are yet to be fully elucidated, research on analogous structures provides valuable leads.
8-substituted purines have been shown to interact with:
Adenosine (B11128) Receptors: Methylxanthines, which share the purine core, are well-known adenosine receptor antagonists. nih.gov Novel 8-oxoisoguanine analogs from marine sponges have also demonstrated modulation of neuronal targets, though not through adenosine receptors, highlighting the potential for discovering new mechanisms of action. nih.gov
Protein Tyrosine Phosphatases (PTPs): A novel series of purine-based inhibitors of the low-molecular-weight protein tyrosine phosphatase (LMPTP) has been developed, showing promise in reversing obesity-induced diabetes in animal models. nih.govacs.org
Purine Nucleoside Phosphorylase (PNPase): 8-aminopurines have been identified as inhibitors of PNPase, a critical enzyme in the purine salvage pathway. ahajournals.org This inhibition has shown therapeutic potential in models of sickle cell disease. ahajournals.org
Kinases: As most small-molecule kinase inhibitors target the ATP-binding site, libraries of substituted purines are frequently screened for kinase inhibitory activity. rsc.org
Future research should employ a multi-pronged approach to identify the specific biological targets of this compound. This could involve high-throughput screening against panels of kinases and phosphatases, as well as affinity-based proteomics to identify binding partners in a cellular context.
Application in Chemical Biology Probes
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org Their development is a key aspect of chemical biology, enabling the investigation of protein function in the native cellular environment. mskcc.orgicr.ac.uk this compound, with its functionalizable hydroxymethyl group, is an excellent candidate for development into a chemical probe.
The hydroxymethyl group can be readily modified to incorporate various tags, such as:
Biotin: For affinity purification of target proteins.
Fluorescent dyes: For visualizing the subcellular localization of the compound and its targets.
Photo-affinity labels: For covalently cross-linking the probe to its target upon photoactivation, facilitating target identification.
The development of such probes would be invaluable for elucidating the mechanism of action of this compound and for identifying its direct binding partners within the cell. The synthesis of purine-scaffold fluorescent probes for heat shock protein 90 (Hsp90) has already demonstrated the feasibility of this approach for other purine derivatives. mskcc.org
Integration of Artificial Intelligence and Machine Learning in Design
Key applications of AI and ML in this context include:
De Novo Design: Generative AI models can design novel molecules with desired pharmacological properties from the ground up. cognizant.com Starting with the this compound scaffold, these models could generate virtual libraries of derivatives with predicted improvements in potency, selectivity, and pharmacokinetic properties.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data for purine derivatives to predict the biological activity of new, untested compounds. This can help prioritize the synthesis of the most promising candidates. researchgate.net
Target Prediction: AI algorithms can analyze the chemical structure of this compound and predict its likely biological targets based on large databases of known compound-target interactions.
Optimization of Synthetic Routes: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of purine derivatives, leading to improved yields and reduced costs.
The integration of AI and ML into the research pipeline for this compound will undoubtedly accelerate the discovery of new, potent, and selective compounds with significant translational potential. researchgate.net
Q & A
Q. How can multi-omics approaches elucidate the metabolic fate of this compound in mammalian systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
